(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3/c1-28-20-11-7-19(8-12-20)26-23(27)13-4-16-2-9-21(10-3-16)29-15-17-5-6-18(24)14-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b13-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLCJMYIQKGMHE-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzyl/Ether Groups
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS: 466661-54-1)
- Structure : Benzyl group replaces 2,4-dichlorobenzyl.
- Properties :
- Molecular weight: 359.42 g/mol (vs. 443.29 g/mol for the dichloro analog).
- Predicted pKa: 13.24 (similar to the dichloro compound, suggesting comparable acidity/basicity).
- Reduced lipophilicity due to absence of chlorine atoms.
- Implications : The dichlorobenzyl group enhances lipophilicity and may improve membrane permeability or target binding through halogen interactions .
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Variations in Linker and Core Structures
Nicotinamide Derivatives (Compounds 6–8, )
- Structure : Hydrazine-carbonyl linkers instead of propenamide.
- Example: (E)-N-(4-(2-(2,4-dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide.
- Properties :
- Hydrazine linkers introduce conformational flexibility.
- Nicotinamide core may interact with NAD+-dependent enzymes.
- Implications : Reduced rigidity compared to the propenamide system could alter binding kinetics to targets like VEGFR-2 .
Thiazole Carboxamide Derivatives ()
- Structure: Thiazole ring replaces propenamide; dichlorobenzyl group retained. Example: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide.
- Ureido group adds hydrogen-bonding capacity.
- Implications : Thiazole-based analogs may exhibit divergent biological activities, such as antiviral effects, due to altered electronic profiles .
Pharmacological Profiles of Propenamide Analogs
TRPV1 Antagonists ()
- Example: PAC-14,028 (N-[(1R)-1-[3,5-difluoro-4-[(methylsulfonyl)amino]phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)-3-pyridinyl]-(2E)-propenamide).
- Key Features :
- Trifluoromethylpyridinyl and sulfonamide groups enhance target selectivity.
- Propenamide backbone common with the target compound.
- Implications : Substituents on the phenyl ring (e.g., fluorine, sulfonamide) critically influence TRPV1 binding affinity and metabolic stability .
Research Implications
- Dichlorobenzyl vs.
- Propenamide Backbone : The α,β-unsaturated system is critical for conjugation and hydrogen bonding, distinguishing it from sulfonyl or thiazole-based analogs .
- Biological Activity : Structural variations in linker regions (e.g., hydrazine vs. propenamide) significantly alter pharmacological profiles, emphasizing the need for SAR studies .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach identifies three primary fragments:
- 4-[(2,4-Dichlorobenzyl)oxy]phenylacrylic acid as the α,β-unsaturated carbonyl precursor.
- 4-Methoxyaniline as the nucleophilic amine component.
- Stereoselective amidation to establish the (E)-configuration across the propenamide backbone.
Critical disconnections involve:
Stepwise Synthesis of Key Intermediates
Synthesis of 4-[(2,4-Dichlorobenzyl)Oxy]Phenylacrylic Acid
Etherification via Williamson Reaction
The phenolic hydroxyl group of 4-hydroxyphenylacrylic acid undergoes alkylation with 2,4-dichlorobenzyl bromide under basic conditions. A mixture of potassium carbonate (3.0 eq) and dimethylformamide (DMF) at 80°C for 12 hours achieves 85% yield. Alternative bases such as cesium carbonate may enhance reactivity in sterically hindered systems.
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 85 |
| Cs₂CO₃ | DMF | 80 | 8 | 92 |
| NaH | THF | 60 | 6 | 78 |
Protection-Deprotection Strategies
When competing functional groups exist, tert-butoxycarbonyl (Boc) protection of the acrylic acid carboxyl group precedes etherification. Deprotection with hydrochloric acid in tetrahydrofuran (THF) restores the carboxylic acid without disturbing the ether linkage.
Formation of (E)-3-{4-[(2,4-Dichlorobenzyl)Oxy]Phenyl}Acrylic Acid
Horner-Wadsworth-Emmons Olefination
A two-step sequence converts 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde to the α,β-unsaturated ester. Reaction with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in THF at 0°C to room temperature produces the (E)-ester in 90% yield. Subsequent saponification with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) affords the acrylic acid.
Equation 1 :
$$
\text{4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde} + \text{CH}2\text{CO}2\text{Et} \xrightarrow{\text{NaH, THF}} \text{(E)-ester} \xrightarrow{\text{LiOH}} \text{Acrylic acid}
$$
Wittig Reaction Alternatives
Employing ylides derived from 2,4-dichlorobenzyltriphenylphosphonium bromide and 4-hydroxybenzaldehyde ensures (E)-selectivity. However, this method requires stringent anhydrous conditions and offers lower yields (72%) compared to Horner-Wadsworth-Emmons.
Amidation with 4-Methoxyaniline
Activation of the Carboxylic Acid
Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C provides the reactive intermediate. Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidation in dimethylacetamide (DMA) with 4-methoxyaniline (1.2 eq).
Table 2: Comparative Amidation Methods
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | DCM | 88 |
| HATU-mediated | HATU, DIPEA | DMA | 95 |
| Carbodiimide (EDC/HOBt) | EDC, HOBt | DMF | 82 |
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.10 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂Ar), 3.82 (s, 3H, OCH₃).
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C stretch).
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Catalytic Efficiency
Palladium-catalyzed Suzuki-Miyaura couplings, as described in patent US20120225904A1, offer scalable routes to aryl ether precursors. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/water (3:1) at 100°C achieves 94% conversion.
Solvent Recovery Systems
Closed-loop recycling of DMF and THF reduces environmental impact. Distillation under reduced pressure recovers >95% solvent for reuse.
Q & A
Q. What are the key synthetic steps and reagents for preparing (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide?
The synthesis typically involves:
- Step 1 : Coupling of 4-hydroxybenzaldehyde derivatives with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyloxy group .
- Step 2 : Formation of the propenamide backbone via condensation of the substituted benzaldehyde with 4-methoxyaniline using a coupling agent like EDCI/HOBt in anhydrous DCM .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and HPLC .
Key Reagents :
| Reagent | Role | Reference |
|---|---|---|
| 2,4-Dichlorobenzyl chloride | Electrophilic alkylating agent | |
| EDCI/HOBt | Amide coupling catalysts |
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., 7.2–7.6 ppm for dichlorobenzyl protons, 3.8 ppm for methoxy groups) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .
Q. How is preliminary bioactivity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .
- Antimicrobial studies : Evaluate inhibition zones in disc diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Replace DMF with THF to reduce side reactions (e.g., over-alkylation) .
- Catalyst screening : Test N-methylmorpholine vs. DMAP for enhanced coupling efficiency .
- Temperature control : Lower coupling reaction temperatures (0–5°C) to minimize racemization .
Example Optimization Data :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 25°C | 62 | 88 | |
| THF, 0°C | 78 | 95 |
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
- Variable Temperature (VT) NMR : Confirm dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts .
- Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 09) .
Q. What mechanistic insights guide bioactivity studies?
- Enzyme inhibition : Screen against COX-2 or tyrosine kinases using fluorometric assays to identify targets .
- Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR, PDB ID: 1M17) .
- Metabolic stability : Assess hepatic microsomal degradation to prioritize analogs with longer half-lives .
Q. How to resolve discrepancies in bioactivity data across studies?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Dose-response validation : Repeat cytotoxicity assays with multiple cell lines and controls (e.g., doxorubicin as a positive control) .
- Batch analysis : Compare compound purity across studies using LC-MS to rule out impurities as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
